1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate
Brand Name: Vulcanchem
CAS No.: 820210-81-9
VCID: VC16816497
InChI: InChI=1S/C18H17NO4/c1-12(21)22-18(19-11-20)10-15-13-6-2-4-8-16(13)23-17-9-5-3-7-14(15)17/h2-9,11,15,18H,10H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate

CAS No.: 820210-81-9

Cat. No.: VC16816497

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate - 820210-81-9

Specification

CAS No. 820210-81-9
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name [1-formamido-2-(9H-xanthen-9-yl)ethyl] acetate
Standard InChI InChI=1S/C18H17NO4/c1-12(21)22-18(19-11-20)10-15-13-6-2-4-8-16(13)23-17-9-5-3-7-14(15)17/h2-9,11,15,18H,10H2,1H3,(H,19,20)
Standard InChI Key CETGRBIASKPHHJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC(CC1C2=CC=CC=C2OC3=CC=CC=C13)NC=O

Introduction

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate is a complex organic compound characterized by its unique molecular structure, which combines a formamido group with a xanthenyl moiety and an ethyl acetate functional group. The compound's molecular formula is C18H17NO4, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms . This structure contributes to its potential photophysical properties and biological activity, making it of interest in various scientific applications.

Synthesis and Preparation

The synthesis of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate typically involves multiple chemical reactions. Although specific synthesis pathways are not detailed in available literature, it generally requires the formation of the xanthene core followed by the introduction of the formamido and ethyl acetate groups.

Potential Applications

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate has several potential applications due to its structural components:

  • Biological Imaging: The fluorescent properties of the xanthene moiety make it suitable for biological imaging applications.

  • Therapeutic Uses: The formamido group may enhance interactions with biological targets, leading to potential therapeutic applications.

  • Chemical Probes: It can be used as a fluorescent probe to study biological processes.

Interaction Studies

Interaction studies of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as fluorescence spectroscopy and surface plasmon resonance are employed to evaluate these interactions. Understanding these interactions is crucial for determining its potential therapeutic uses.

Comparison with Similar Compounds

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate is distinct from other xanthene derivatives due to its unique combination of functional groups. A comparison with similar compounds highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
9H-XantheneBase structure without substituentsLacks functional groups that enhance reactivity
3-HydroxyxanthoneHydroxyl group on the xanthene coreExhibits different solubility and reactivity
6-MethoxyxanthoneMethoxy substitution at position 6Alters electronic properties compared to the target
Ethyl AcetateSimple ester structureDoes not contain aromatic systems
1-Amino-2-(9H-xanthen-9-yl)ethanolAmino instead of formamido groupDifferent biological activity profile

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